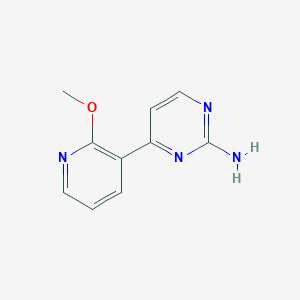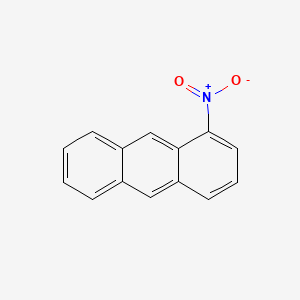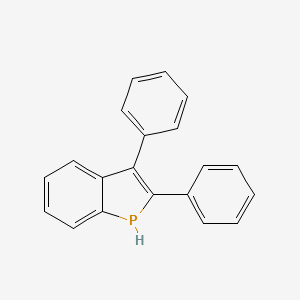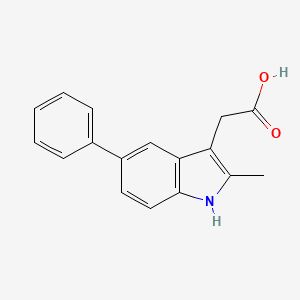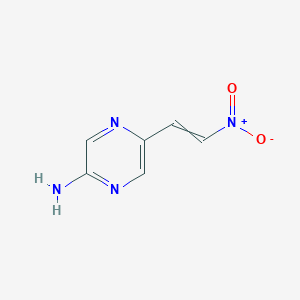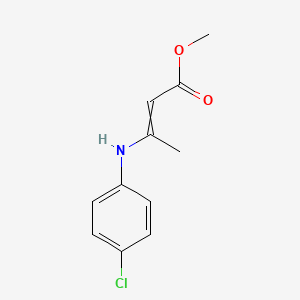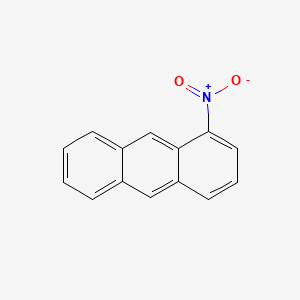
Anthracene, nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, nitro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) attached to the anthracene structure. Anthracene itself is known for its luminescent properties and is widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes
Preparation Methods
The synthesis of anthracene, nitro- typically involves the nitration of anthracene. One common method involves the use of concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound . The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the pure product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Anthracene, nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of different products depending on the reaction conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which anthracene, nitro- exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . The nitro group also plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions.
Comparison with Similar Compounds
Anthracene, nitro- can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as nitropyrene and nitronaphthalene. These compounds share similar structural features but differ in their specific properties and applications. For example:
Nitropyrene: Known for its mutagenic and carcinogenic properties, it is primarily studied in the context of environmental pollution.
Nitronaphthalene: Used in the synthesis of dyes and pigments, it has different reactivity and applications compared to anthracene, nitro-.
Anthracene, nitro- stands out due to its unique combination of luminescent properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
54738-93-1 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
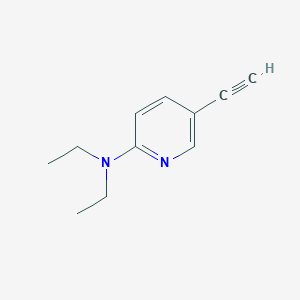
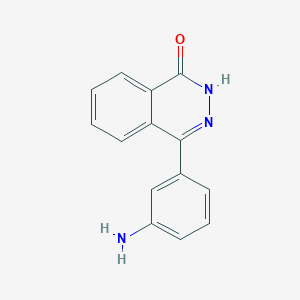
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


